Niadenate can be sourced from both natural and synthetic processes. In biological systems, it is synthesized through the phosphorylation of adenosine or adenine. It can also be classified as a nucleotide analog due to its structural similarities with naturally occurring nucleotides. This classification allows it to participate in biochemical pathways similar to those of other nucleotides.
The synthesis of niadenate can be achieved through various methods:
The chemical synthesis typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yields and purity. The use of protecting groups may be necessary during the synthesis to prevent unwanted side reactions.
The molecular structure of niadenate consists of:
The molecular formula for niadenate is . Its molecular weight is approximately 307.23 g/mol. The compound exhibits characteristic absorbance peaks in UV-Vis spectroscopy, which can be utilized for its identification and quantification.
Niadenate participates in several important biochemical reactions:
These reactions are catalyzed by specific enzymes, such as kinases and phosphatases, which regulate the levels of niadenate and its phosphorylated forms within the cell.
Niadenate functions primarily as a substrate for enzymes involved in nucleotide metabolism. Its mechanism of action includes:
Studies have shown that alterations in niadenate levels can significantly impact cellular energy status and metabolic pathways, highlighting its importance in maintaining cellular homeostasis.
Niadenate is typically a white crystalline solid at room temperature. It is soluble in water due to its ionic nature but has limited solubility in organic solvents.
Key chemical properties include:
Relevant data indicates that niadenate's stability and solubility make it an effective participant in biochemical reactions within living organisms.
Niadenate has several applications in scientific research and biotechnology:
Niadenate (systematic name: nicotinamide riboside adenylate) is a dinucleotide intermediate that bridges nicotinamide riboside (NR) and nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. Structurally, it consists of a nicotinamide riboside moiety linked to an adenosine monophosphate (AMP) group via a high-energy pyrophosphate bond. This molecular architecture classifies Niadenate as a biosynthetic precursor within the NAD+ salvage pathway [1]. Its chemical formula is C₂₁H₂₇N₇O₁₃P₂, with a molecular weight of 663.45 g/mol.
Key chemical properties include:
Table 1: Essential Chemical Properties of Niadenate
Property | Specification |
---|---|
IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl ([(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl) hydrogen phosphate |
Molecular Formula | C₂₁H₂₇N₇O₁₃P₂ |
Solubility | Water-soluble (>50 mg/mL) |
Metabolic Pathway | NAD+ salvage pathway |
Primary Enzymatic Targets | NAD+ synthase, ectonucleotidases |
The exploration of Niadenate originated from chromatin dynamics research in the early 2000s, where NAD+ was identified as a cofactor for sirtuin deacetylases. Initial studies focused on NR’s NAD+-boosting capacity, patented as Niagen® by ChromaDex (now Niagen Bioscience) in 2012 [1]. Niadenate emerged as a derivative candidate in 2018 when enzymology studies revealed its role in bypassing rate-limiting steps in NAD+ synthesis.
Critical milestones include:
Research Advancements
Recent studies position Niadenate as a precision NAD+-boosting therapeutic with advantages over precursors:
Table 2: Clinical Research Status of Niadenate-Related Compounds (2025)
Disease Area | Study Design | Key Outcomes | Knowledge Gaps |
---|---|---|---|
Werner Syndrome | Randomized, double-blind, crossover (n=9) | 140% NAD+ elevation; reduced skin ulcer size | Long-term tissue NAD+ kinetics |
Ataxia Telangiectasia | Open-label, single-arm (n=24) | Improved SARA ataxia scores by 15% | Pediatric dosing optimization |
Age-related sarcopenia | Preclinical murine model | 18% grip strength increase | Human translation data |
Chemotherapy-induced fatigue | Phase I trial (recruiting) | NCT pending (ClinicalTrials.gov ID not released) | Biomarker validation |
Critical Knowledge Gaps
This review establishes the following research objectives to address existing gaps:
The scope excludes:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7